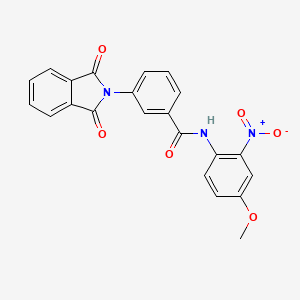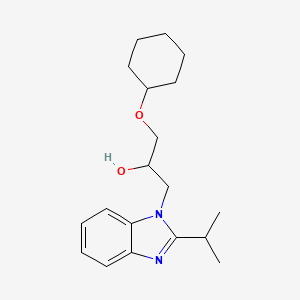![molecular formula C20H24N2O4S B5189581 N-(2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5189581.png)
N-(2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, also known as MPSP, is a chemical compound that has been studied for its potential applications in scientific research. MPSP is a selective inhibitor of a protein called heat shock protein 90 (Hsp90), which is involved in the regulation of various cellular processes.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been studied for its potential applications in cancer research, as Hsp90 is known to be overexpressed in many types of cancer cells. Inhibition of Hsp90 by this compound can lead to the degradation of client proteins that are essential for cancer cell survival and proliferation. This compound has also been studied for its potential applications in neurodegenerative diseases, as Hsp90 is involved in the regulation of protein folding and degradation in the brain.
Mecanismo De Acción
N-(2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide binds to the ATP-binding site of Hsp90, preventing the binding of ATP and leading to the destabilization of the Hsp90 chaperone complex. This results in the degradation of client proteins that are dependent on Hsp90 for their stability and function. The mechanism of action of this compound is selective for Hsp90, and does not affect other heat shock proteins or molecular chaperones.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells, and to reduce tumor growth in animal models. This compound has also been shown to reduce the accumulation of protein aggregates in the brain, and to improve cognitive function in animal models of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide is its selectivity for Hsp90, which allows for the specific inhibition of this protein without affecting other cellular processes. This compound also has high potency and stability, making it suitable for use in lab experiments. However, one limitation of this compound is its potential toxicity, as Hsp90 is involved in the regulation of many essential cellular processes. Careful dose optimization and toxicity studies are necessary to ensure the safety of this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide. One area of focus is the development of more potent and selective Hsp90 inhibitors, which could have even greater therapeutic potential in cancer and neurodegenerative diseases. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to Hsp90 inhibition, which could help to personalize cancer treatment. Additionally, the role of Hsp90 in other cellular processes, such as immune regulation and inflammation, could be further explored to identify new therapeutic targets for this compound and other Hsp90 inhibitors.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide involves several steps, starting with the reaction of 2-methylphenylamine with 4-nitrophenyl chloroformate to form 2-methylphenyl N-(4-nitrophenyl) carbamate. This intermediate is then reacted with 1-piperidinesulfonyl chloride to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-7-3-4-8-19(16)21-20(23)15-26-17-9-11-18(12-10-17)27(24,25)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYBEXFIZBRTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5189502.png)

![1-methyl-3-{[(3-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5189512.png)
![5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5189525.png)

![1-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5189536.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B5189550.png)
![N-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5189554.png)

![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5189565.png)
![7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B5189575.png)
![2-(3-chlorobenzyl)-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5189591.png)
